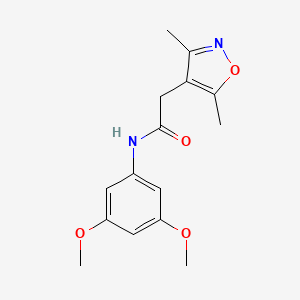

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethoxyphenyl group and a 3,5-dimethyl-1,2-oxazol-4-yl moiety. The compound’s core structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the oxazole ring and aromatic substituents may enhance binding affinity.

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C15H18N2O4/c1-9-14(10(2)21-17-9)8-15(18)16-11-5-12(19-3)7-13(6-11)20-4/h5-7H,8H2,1-4H3,(H,16,18) |

InChI Key |

KSMCICXBUYVVIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC(=CC(=C2)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (commonly referred to as the compound) is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

- CAS Number : 880431-37-8

The structure features a dimethoxy-substituted phenyl group and a 1,2-oxazole ring connected to an acetamide backbone, which may contribute to its unique biological properties .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to modulate enzyme activities and receptor functions, potentially affecting cellular signaling pathways. Specific studies have indicated that compounds with similar structures can inhibit proteolytic enzymes and affect protein-protein interactions (PPIs), which are critical in various disease processes .

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example:

These findings suggest that the compound may disrupt cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against several pathogens. A study evaluated its efficacy against:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound may be a candidate for developing new antimicrobial therapies.

Case Study 1: Inhibition of Prolyl Oligopeptidase

A study focused on oxazole derivatives similar to our compound assessed their inhibitory effects on prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. The compound demonstrated an IC50 value of approximately 50 nM, indicating strong inhibitory potential . This suggests that modifications in the oxazole ring can significantly enhance biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR of acetamide derivatives. The studies revealed that substituents on the phenyl ring greatly influence the biological activity of these compounds. For instance, compounds with electron-donating groups exhibited enhanced antitumor activity compared to those with electron-withdrawing groups.

Scientific Research Applications

Antimicrobial Activity

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various microbial strains by disrupting cell wall synthesis or interfering with metabolic pathways. This makes it a candidate for developing new antimicrobial agents against resistant strains.

Anticancer Properties

Preliminary research suggests that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and inhibition of cell proliferation pathways. Its structural features are believed to enhance its interaction with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may act as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This potential makes it relevant for treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

In one study, this compound was tested against various bacterial strains. The results indicated moderate to significant inhibition compared to standard antibiotics. The study highlighted the compound's potential as a lead structure for developing novel antimicrobial agents .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound using cell lines derived from different cancers. The findings revealed that it effectively induced apoptosis in breast and prostate cancer cells through caspase activation and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Compound 1: N-(2,5-dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide (CAS 847930-99-8)

- Molecular Weight : 292.4 g/mol .

- Water Solubility : 39.9 µg/mL at pH 7.4 .

- Key Differences: Replaces the oxazole ring with a thiazole ring, introducing sulfur instead of oxygen. The sulfanyl (S-) linker may reduce metabolic stability compared to the oxazole’s ether linkage. The 2,5-dimethylphenyl group (vs.

Compound 2: 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide (CAS 1190246-42-4)

- Molecular Weight : 269.3 g/mol .

- Density : 1.318 g/cm³ .

- Predicted Boiling Point : 597.8°C .

- Key Differences :

- Substitutes the 3,5-dimethoxyphenyl group with an indol-5-yl moiety.

- The indole’s aromatic nitrogen may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity.

- Lower molecular weight (269.3 vs. ~290 g/mol for the target compound) suggests fewer oxygen atoms, impacting polarity .

Compound 3: N-(3,5-dimethoxyphenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzamide (CAS 785812-19-3)

Data Table: Comparative Properties of Analogous Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how can reaction completion be validated?

- Methodology :

-

Step 1 : Use a nucleophilic substitution reaction between 3,5-dimethoxyaniline and a pre-synthesized oxazole-acetyl chloride derivative. Reflux conditions (e.g., triethylamine as a catalyst, 4–6 hours at 80–100°C) are recommended to ensure amide bond formation, as demonstrated in analogous acetamide syntheses .

-

Step 2 : Monitor reaction progress via TLC (silica gel GF254, ethyl acetate/hexane 3:7) to track the disappearance of starting materials. Confirm purity using column chromatography (petroleum ether/ethyl acetate gradient) and recrystallization .

-

Step 3 : Validate the final product via -NMR (e.g., δ 2.2–2.5 ppm for oxazole methyl groups, δ 3.8 ppm for methoxy protons) and LC-MS (expected [M+H] at m/z 331.3).

- Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Reaction Time | 4–6 hours | |

| Solvent System | Triethylamine/petroleum ether | |

| Purity Validation | TLC, HPLC (>95%) |

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Use HPLC to quantify decomposition products (e.g., hydrolysis of the oxazole ring or demethylation of methoxy groups).

- For lyophilized samples, evaluate solubility in DMSO (typical stock concentration: 10 mM) and aqueous buffers (PBS, pH 7.4). Note that dimethyl sulfoxide (DMSO) is preferred for long-term storage at -20°C .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor affinity vs. cytotoxicity) be resolved?

- Methodology :

-

Step 1 : Perform dose-response assays (e.g., 0.1–100 µM) in multiple cell lines (e.g., HEK293 for receptor studies, HepG2 for cytotoxicity). Use P2X7 receptor agonists (e.g., BzATP) and antagonists (e.g., A740003) as controls to validate target specificity .

-

Step 2 : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to distinguish between receptor-mediated effects and off-target toxicity.

-

Step 3 : Use molecular docking (AutoDock Vina) to model interactions between the compound and target receptors, prioritizing residues like Lys127 and Asp130 in P2X7 for mutagenesis validation .

- Key Data :

| Assay Type | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| P2X7 Inhibition | 0.5–2.0 | HEK293 | |

| Cytotoxicity | >50 | HepG2 |

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile in preclinical models?

- Methodology :

- Step 1 : Modify substituents on the oxazole ring (e.g., replacing methyl with trifluoromethyl) to enhance metabolic stability. Use in vitro microsomal assays (human liver microsomes) to measure half-life ().

- Step 2 : Introduce polar groups (e.g., hydroxyl or carboxylic acid) on the dimethoxyphenyl moiety to improve aqueous solubility. Monitor logP values via shake-flask experiments .

- Step 3 : Validate in vivo bioavailability using Sprague-Dawley rats (oral gavage, 10 mg/kg). Compare plasma concentrations (LC-MS/MS) at 0.5–24 hours post-administration.

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,5-dimethyloxazole moiety?

- Methodology :

-

Step 1 : Synthesize analogs with oxazole substituents replaced by thiazole or pyrazole rings. Assess changes in binding affinity (e.g., SPR or ITC) and cellular activity (e.g., calcium flux assays).

-

Step 2 : Compare steric and electronic effects using DFT calculations (Gaussian 16) to model charge distribution and HOMO-LUMO gaps.

-

Step 3 : Cross-reference with existing SAR data on structurally similar acetamides (e.g., 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide) to identify conserved pharmacophores .

- Key SAR Insights :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Oxazole → Thiazole | Reduced receptor affinity | |

| Methyl → CF3 | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.